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Compound of Interest

Compound Name: Trisulfo-Cy5.5-Alkyne

Cat. No.: B1459257

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of Trisulfo-Cy5.5-
Alkyne, a bright and photostable near-infrared fluorescent probe, for the specific labeling of
azide-modified proteins via copper(l)-catalyzed alkyne-azide cycloaddition (CUAAC), a key
reaction in click chemistry.

Introduction

Trisulfo-Cy5.5-Alkyne is a water-soluble fluorescent dye ideal for labeling biomolecules in
aqueous environments, minimizing non-specific binding.[1][2] Its near-infrared fluorescence
(excitation/emission maxima at approximately 678/694 nm) provides significant advantages for
biological imaging, including reduced autofluorescence from cellular components and deeper
tissue penetration.[1][2] The alkyne group on the dye molecule allows for a highly specific and
efficient covalent reaction with an azide group that has been incorporated into a protein of
interest.[1] This bioorthogonal reaction, known as click chemistry, is rapid, quantitative, and
occurs under mild, biocompatible conditions, making it a powerful tool for a wide range of
applications in research and drug development.[3]

Principle of the Method

The core of this labeling protocol is the copper(l)-catalyzed Huisgen 1,3-dipolar cycloaddition
between the terminal alkyne of Trisulfo-Cy5.5-Alkyne and an azide group on a protein.[3] The
azide group is typically introduced into the protein either through metabolic labeling with an
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azide-bearing amino acid analog (e.g., L-azidohomoalanine) or by chemical modification of the
protein with an azide-containing reagent.[3] The reaction is catalyzed by Cu(l) ions, which are
typically generated in situ from a Cu(ll) salt (e.g., copper (ll) sulfate) and a reducing agent (e.g.,
sodium ascorbate).[4] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine
(THPTA), is used to stabilize the Cu(l) catalyst and protect the protein from oxidative damage.
[4] The resulting triazole linkage is highly stable, forming a permanent fluorescent label on the
protein.

Physicochemical Properties of Trisulfo-Cy5.5-

Alkyne

Property Value Reference
Molecular Formula C44H47N301354 [1]
Molecular Weight 954.1 g/mol [1]
Excitation Maximum (Aex) ~678 nm [1]
Emission Maximum (Aem) ~694 nm [1]

Molar Extinction Coefficient ~190,000 M~tcm—1 [1]
Solubility Water, DMSO, DMF [11[2]
Storage -20°C., desiccated, protected 0]

from light

Quantitative Performance Data

While specific quantitative data for the labeling efficiency and signal-to-noise ratio of Trisulfo-
Cy5.5-Alkyne is not readily available in the public domain, the performance of protein labeling
with cyanine dyes via click chemistry is generally high. The following table outlines key
parameters used to evaluate the success of a labeling reaction. Researchers can determine
these values experimentally for their specific protein of interest.
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Parameter

Description

Typical Expected Range

Degree of Labeling (DOL)

The average number of dye
molecules conjugated to a

single protein molecule.

1 -5 (Optimal DOL depends
on the protein and application
to avoid fluorescence

quenching)

Labeling Efficiency (%)

The percentage of the initial
dye that is covalently attached

to the protein.

> 90% (for click chemistry

reactions)

Signal-to-Noise Ratio

The ratio of the fluorescent
signal from the labeled protein
to the background
fluorescence.

High (due to the specificity of
the click reaction and low
autofluorescence in the near-

IR range)

Experimental Protocols

This section provides a detailed protocol for labeling an azide-modified protein with Trisulfo-
Cy5.5-Alkyne.

Materials and Reagents

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

Trisulfo-Cy5.5-Alkyne

Dimethylsulfoxide (DMSO), anhydrous

Copper(ll) sulfate (CuSOa)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Deionized water

Purification resin (e.g., spin columns, size-exclusion chromatography media)
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o Elution buffer (e.g., PBS)

Stock Solution Preparation

e Trisulfo-Cy5.5-Alkyne (10 mM): Dissolve the appropriate amount of Trisulfo-Cy5.5-Alkyne
in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C,
protected from light.

o Copper(ll) Sulfate (20 mM): Dissolve copper(ll) sulfate pentahydrate in deionized water to a
final concentration of 20 mM.

e THPTA (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.

e Sodium Ascorbate (300 mM): Prepare a fresh 300 mM solution of sodium ascorbate in
deionized water immediately before use. This solution is prone to oxidation.

Protein Labeling Protocol (CUAAC)

o Prepare the Protein: Dilute the azide-modified protein to a concentration of 1-5 mg/mL in an
amine-free buffer (e.g., PBS, pH 7.4).

o Prepare the Click-iT® Reaction Cocktail: In a microcentrifuge tube, combine the following
reagents in the order listed. The volumes provided are for a 200 L final reaction volume;
scale as needed.

[¢]

90 uL PBS buffer

[e]

50 pL azide-modified protein solution

o

4 uL of 10 mM Trisulfo-Cy5.5-Alkyne stock solution (for a final concentration of 200 pM;
this can be optimized)

o

10 pL of 100 mM THPTA solution
o 10 pL of 20 mM CuSOa solution

« Initiate the Reaction: Add 10 pL of freshly prepared 300 mM sodium ascorbate solution to the
reaction mixture. Vortex briefly to mix.
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 Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from
light.

 Purification of the Labeled Protein: Remove the unreacted dye and other reaction
components using a suitable purification method.

o Spin Column Purification (for small volumes):

1. Prepare the spin column according to the manufacturer's instructions. This typically
involves removing the storage buffer by centrifugation.

2. Equilibrate the column with the desired elution buffer (e.g., PBS).
3. Load the reaction mixture onto the center of the resin bed.

4. Centrifuge to collect the purified, labeled protein. The smaller, unreacted dye molecules

will be retained by the resin.
o Size-Exclusion Chromatography (SEC) (for larger volumes or higher purity):
1. Equilibrate the SEC column with the desired elution buffer.
2. Load the reaction mixture onto the column.

3. Collect fractions and monitor the absorbance at 280 nm (for protein) and ~678 nm (for
Trisulfo-Cy5.5) to identify the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

e Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified
labeled protein at 280 nm (Azso0) and at the absorbance maximum of the dye, ~678 nm

(A_max).
e Calculate Dye Concentration:
o Concentration of Dye (M) = A_max / (¢_dye x path length)

» ¢ dye for Trisulfo-Cy5.5 is ~190,000 M~icm~1
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e Calculate Protein Concentration:

o A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For
Cy5.5, this is typically around 0.04.

o Corrected A2so = A2s0 - (A_max x CF)
o Concentration of Protein (M) = Corrected Azso / (¢_protein x path length)
» ¢ protein is the molar extinction coefficient of your specific protein at 280 nm.
e Calculate DOL:
o DOL = [Concentration of Dye] / [Concentration of Protein]

Visualizations
Click Chemistry Reaction Mechanism
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Mechanism of Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Caption: The CuAAC reaction mechanism for protein labeling.

Experimental Workflow for Protein Labeling
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Experimental Workflow for Trisulfo-Cy5.5-Alkyne Protein Labeling
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Caption: A streamlined workflow for labeling proteins with Trisulfo-Cy5.5-Alkyne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Trisulfo-Cy5.5-Alkyne, 2055046-12-1 | BroadPharm [broadpharm.com]

2. vectorlabs.com [vectorlabs.com]

3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry
[frontiersin.org]

4. lumiprobe.com [lumiprobe.com]

To cite this document: BenchChem. [Application Notes and Protocols for Trisulfo-Cy5.5-
Alkyne Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1459257#trisulfo-cy5-5-alkyne-protocol-for-protein-
labeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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